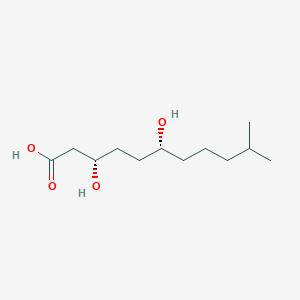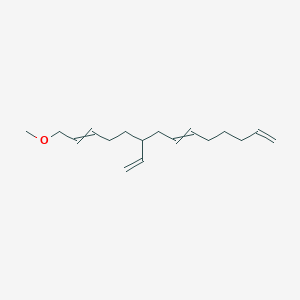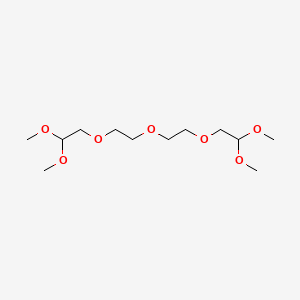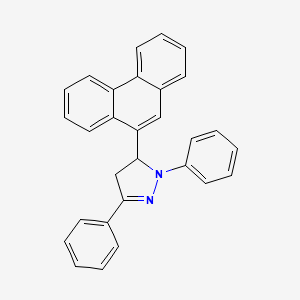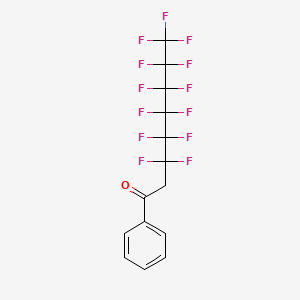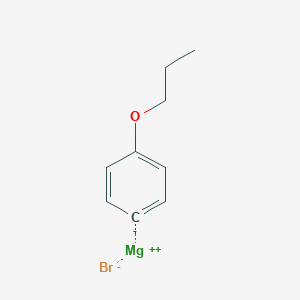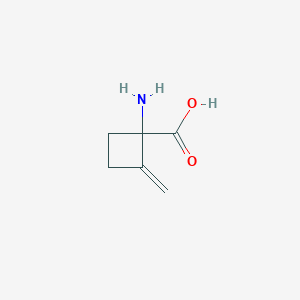![molecular formula C20H12N2O3 B12566234 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 188707-79-1](/img/structure/B12566234.png)
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anthracene-9,10-dione core linked to a hydrazinyl group, which is further connected to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. One common method includes the condensation of anthracene-9,10-dione with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted anthracene derivatives, quinones, and hydrazine derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. Additionally, the anthracene-9,10-dione core can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis .
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
- 3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness: Compared to similar compounds, 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione stands out due to its unique combination of an anthracene-9,10-dione core and a hydrazinyl group. This structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
188707-79-1 |
|---|---|
Formule moléculaire |
C20H12N2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-13-10-8-12(9-11-13)21-22-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11,23H |
Clé InChI |
WNLSTBVPGXOTSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


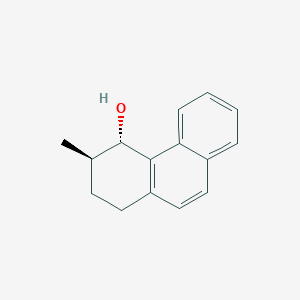
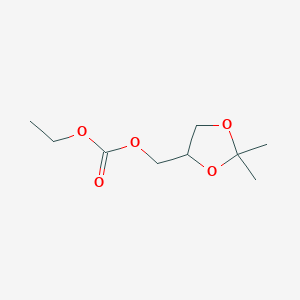

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


